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Compound of Interest

Compound Name: Diethyl 2,2-difluoropentanedioate

Cat. No.: B1321868

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic properties of Diethyl 2,2-
difluoropentanedioate (CAS No. 428-97-7). Extensive searches for experimental
spectroscopic data (*H NMR, 3C NMR, °F NMR, IR, and Mass Spectrometry) for this specific
compound have yielded limited results. Therefore, this document provides the available
chemical identifiers for Diethyl 2,2-difluoropentanedioate and a documented synthesis
protocol. To serve as a valuable reference, this guide presents a comprehensive summary of
the spectroscopic data for the closely related and structurally similar compound, Diethyl 2,2-
difluoromalonate (CAS No. 680-65-9). The experimental protocols for obtaining such data are
also detailed, providing a methodological framework for the analysis of similar fluorinated

compounds.

Diethyl 2,2-difluoropentanedioate: Available Data

While specific experimental spectroscopic data for Diethyl 2,2-difluoropentanedioate is not
readily available in public databases, the following chemical identifiers have been confirmed.
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Identifier Value

Chemical Name Diethyl 2,2-difluoropentanedioate
Synonym Diethyl 2,2-difluoroglutarate

CAS Number 428-97-7

Molecular Formula CoH14F204

Molecular Weight 224.20 g/mol

Synthesis Protocol

A general procedure for the synthesis of Diethyl 2,2-difluoroglutarate has been reported. This
method involves the reaction of ethyl bromodifluoroacetate and ethyl acrylate in the presence
of copper powder.

Experimental Protocol:

To a reaction vessel, add copper powder (700 mg) and tetrahydrofuran (5.8 mL).
e Stir the mixture at 50 °C.

» Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29
g), and acetic acid (0.27 Q).

» Allow the reaction to proceed for 30 minutes.

e Upon completion, add a 10% aqueous ammonium chloride solution to the reaction mixture.
« Filter the mixture through a diatomaceous earth pad to remove copper residue.

o Extract the filtrate with methyl tert-butyl ether to yield Diethyl 2,2-difluoroglutarate.

Spectroscopic Data of a Related Compound: Diethyl
2,2-difluoromalonate
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As a proxy for understanding the potential spectroscopic features of Diethyl 2,2-

difluoropentanedioate, the following data for Diethyl 2,2-difluoromalonate (C7H10F204, MW:

196.15 g/mol ) is presented.[1]

NMR Spectroscopy

Chemical Shift

Coupling

1H NMR Multiplicity Assignment
(9) Constant (J)
1.34 ppm Triplet 7 Hz -CHs
4.33 ppm Quartet 7 Hz -O-CHa2-
Note: Data for Diethyl fluoromalonate.
Chemical Shift o Coupling _
13C NMR Multiplicity Assignment
() Constant (J)
13.9 ppm Singlet - -CHs
62.6 ppm Singlet - -O-CH:-
85.2 ppm Doublet 195 Hz >CF-
163.9 ppm Doublet 24 Hz -C=0
Note: Data for Diethyl fluoromalonate.
Chemical Shift o Coupling _
F NMR Multiplicity Assignment
() Constant (J)
-195.17 ppm Doublet 48.5 Hz >CF-

Note: Data for Diethyl fluoromalonate referenced against an external standard.[2]

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
~2985 Medium C-H stretch (alkyl)
~1770 Strong C=0 stretch (ester)
~1250 Strong C-O stretch (ester)
~1100 Strong C-F stretch

Note: Predicted values based on typical functional group absorptions.

Mass Spectrometry (MS)

m/z Relative Intensity Assignment

196 Low [M]* (Molecular lon)
151 Medium [M - OEt]*

123 High [M - COOEt]*

96 High [M - 2COOEt + HJ*
29 High [C2Hs]*

Note: Fragmentation pattern for Diethyl 2,2-difluoromalonate.[1]

Experimental Workflow for Spectroscopic
Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a fluorinated diester compound.
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Caption: Synthesis and Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Diethyl 2,2-difluoromalonate | C7H10F204 | CID 260648 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. chemwhat.com [chemwhat.com]

» To cite this document: BenchChem. [Spectroscopic Analysis of Diethyl 2,2-
difluoropentanedioate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321868#spectroscopic-data-of-diethyl-2-2-
difluoropentanedioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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